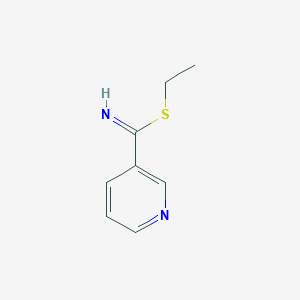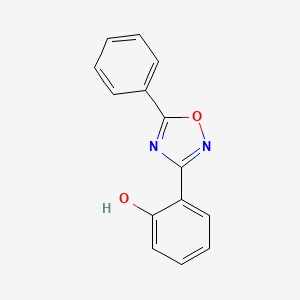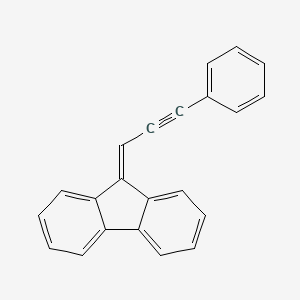![molecular formula C12H14O B14645080 2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane CAS No. 52210-99-8](/img/structure/B14645080.png)
2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane is an organic compound with the molecular formula C12H14O. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a phenyl group that is further substituted with a prop-2-en-1-yl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane typically involves the reaction of an appropriate phenyl derivative with an epoxidizing agent. One common method is the epoxidation of 2-{[2-(Prop-2-en-1-yl)phenyl]methyl}styrene using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic epoxidation of the corresponding alkene using a titanium silicate catalyst in the presence of hydrogen peroxide. This method offers high selectivity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed through the oxidation of the oxirane ring.
Alcohols: Formed through the reduction of the oxirane ring.
Substituted Products: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of epoxy resins, coatings, and adhesives due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various products depending on the nature of the nucleophile and reaction conditions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-methyloxirane: Similar structure but with a methyl group instead of a prop-2-en-1-yl group.
2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bisoxirane: Contains two oxirane rings and a bisphenol structure.
Phenylethylene oxide: Similar structure but lacks the prop-2-en-1-yl group.
Uniqueness
The presence of the prop-2-en-1-yl group in 2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane imparts unique reactivity and properties compared to other similar compounds. This structural feature allows for specific interactions and reactions that are not possible with other oxirane derivatives.
Properties
CAS No. |
52210-99-8 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-[(2-prop-2-enylphenyl)methyl]oxirane |
InChI |
InChI=1S/C12H14O/c1-2-5-10-6-3-4-7-11(10)8-12-9-13-12/h2-4,6-7,12H,1,5,8-9H2 |
InChI Key |
QQZYVPKVWMURCM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1CC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


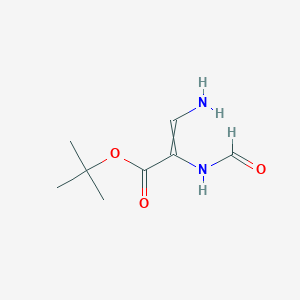
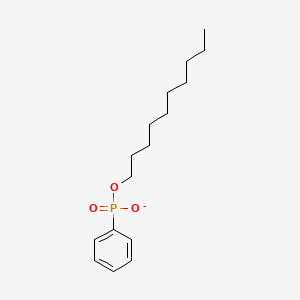
![2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo-](/img/structure/B14645007.png)
![3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14645008.png)
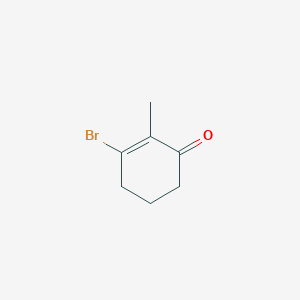
![2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14645013.png)
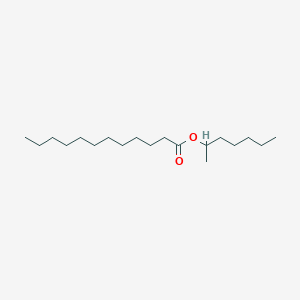
![N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}acetamide](/img/structure/B14645027.png)


![Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane](/img/structure/B14645044.png)
